2,6-Dichloro-4-methylpyridin-3-amine
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Overview
Description
Antihypertensive Activity Analysis
The study of antihypertensive activity in 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, including the compound 6-(2,6-dichlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-7-amine, showed promising results in lowering blood pressure in spontaneously hypertensive rats. The research highlighted the importance of structural variations in the aryl group and the pyridopyrimidine ring for antihypertensive activity .
Synthesis Analysis
The synthesis of 2-amino-3-nitropyridine-6-methoxy from 2,6-Dichloropyridine involved substitution, nitration, ammoniation, and oxidation processes. The overall yield was 60.6%, and the structure of the product was confirmed by IR and 1HNMR . Additionally, the conversion of 2,6-dibromopyridine by potassium amide in liquid ammonia into 4-amino-2-methylpyrimidine involved a ring transformation, which is a notable reaction mechanism .
Molecular Structure Analysis
The molecular structure of the solid adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined by X-ray diffraction. The study revealed one of the shortest N⋯H⋯O hydrogen bridges, indicating a proton transfer from oxygen to nitrogen. This was further supported by UV and IR spectra, suggesting a double minimum potential for proton motion .
Chemical Reactions Analysis
The condensation reaction of 2,6-diformylpyridine with trans-1,2-diaminocyclopentane and trans-1,2-diaminocyclohexane resulted in the formation of mixed macrocyclic imines. These macrocycles were further reduced to macrocyclic amines and transformed into their hydrochlorides. The study provided insights into the stereochemistry and symmetry of these macrocycles .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds were characterized using various spectroscopic techniques. NMR spectroscopy and electrospray mass spectrometry were used to characterize the macrocycles derived from 1,2-diaminocyclohexane and 2,6-diformylpyridine . The crystal structures of these macrocycles revealed the formation of channels due to columnar stacking, which is significant for understanding the properties of these compounds .
Scientific Research Applications
Chemical Transformations and Syntheses
Ring Transformations in Reactions with Nucleophiles : Research has shown that reactions of 6-substituted derivatives of 2-halogenopyridines with potassium amide in liquid ammonia lead to notable transformations. Specifically, reactions involving 2,6-dibromo- and 2,6-dichloro-pyridine result in the formation of 4-amino-2-methylpyrimidine, highlighting a significant ring transformation from the pyridine to the pyrimidine structure. This transformation showcases the potential of 2,6-Dichloro-4-methylpyridin-3-amine in facilitating complex chemical rearrangements and the synthesis of valuable heterocyclic compounds (Hertog, Plas, Pieterse, & Streef, 2010).
Synthesis of Aminopyridinato Ligands : The compound has been utilized in the synthesis of trialkyltantalum complexes stabilized by aminopyridinato ligands. These complexes are of interest due to their stability and potential applications in catalysis and materials science. The study demonstrates the versatility of 2,6-Dichloro-4-methylpyridin-3-amine derivatives in organometallic chemistry and their role in developing new catalytic systems (Noor, Kretschmer, & Kempe, 2006).
Development of Bioactive and Chemical Significance Compounds : Another application is in the synthesis of 2-aminopyridines, which are crucial for bioactive natural products and organic materials. The selective amination of 2,6-dibromopyridine to yield 6-bromopyridine-2-amines, which then undergo C-C cross-coupling reactions, illustrates the role of 2,6-Dichloro-4-methylpyridin-3-amine derivatives in creating compounds with significant biological and chemical utility (Bolliger, Oberholzer, & Frech, 2011).
Safety And Hazards
When handling 2,6-Dichloro-4-methylpyridin-3-amine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .
properties
IUPAC Name |
2,6-dichloro-4-methylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AULKGEJDEAKINM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351473 |
Source
|
Record name | 2,6-dichloro-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methylpyridin-3-amine | |
CAS RN |
129432-25-3 |
Source
|
Record name | 2,6-Dichloro-4-methyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129432-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dichloro-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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